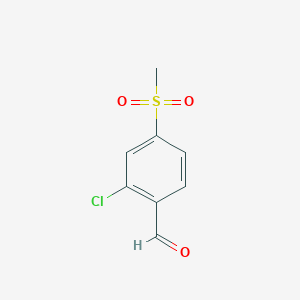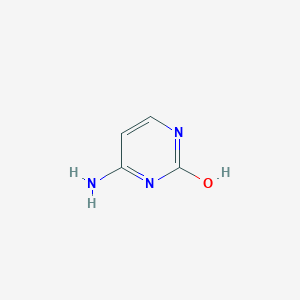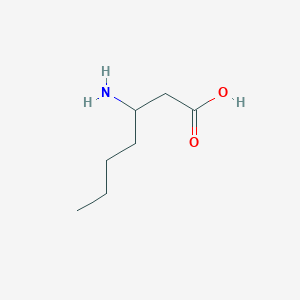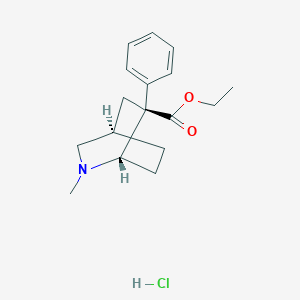
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride, also known as RTI-55 or iometopane, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential applications in the field of neuroscience and drug addiction research.
Mechanism Of Action
The mechanism of action of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride involves the inhibition of dopamine reuptake by binding to the dopamine transporter, thereby increasing the concentration of dopamine in the synaptic cleft. This results in increased dopamine signaling, which is thought to underlie the reinforcing effects of drugs of abuse.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride are primarily mediated by its interaction with the dopamine transporter. In addition to its effects on dopamine signaling, 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride has also been shown to increase the release of norepinephrine and serotonin, although to a lesser extent than dopamine.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride in lab experiments include its high potency and selectivity for the dopamine transporter, as well as its ability to cross the blood-brain barrier. However, its potential for abuse and toxicity limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the use of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride in scientific research. One area of interest is the development of new pharmacotherapies for drug addiction, particularly cocaine addiction. Another potential application is the use of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride as a tool for studying the role of dopamine signaling in various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the potential risks and benefits of using 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride in experimental settings.
Synthesis Methods
The synthesis of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride involves the condensation of 2-carbomethoxy-3-(3-methyl-2-butenyl)tropane with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with iodine monochloride to form the final hydrochloride salt.
Scientific Research Applications
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride has been used extensively in scientific research for its potential applications in the treatment of drug addiction, particularly cocaine addiction. Its high affinity for the dopamine transporter makes it an attractive candidate for the development of new pharmacotherapies for addiction.
properties
CAS RN |
110549-08-1 |
|---|---|
Product Name |
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride |
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
ethyl (1S,4R,6S)-2-methyl-6-phenyl-2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-20-16(19)17(14-7-5-4-6-8-14)11-13-9-10-15(17)18(2)12-13;/h4-8,13,15H,3,9-12H2,1-2H3;1H/t13-,15+,17+;/m1./s1 |
InChI Key |
FUSOEDUWJPKEBM-GGKYQYESSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]2CC[C@@H]1N(C2)C)C3=CC=CC=C3.Cl |
SMILES |
CCOC(=O)C1(CC2CCC1N(C2)C)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCOC(=O)C1(CC2CCC1N(C2)C)C3=CC=CC=C3.Cl |
synonyms |
ethyl (1S,4R,6S)-7-methyl-6-phenyl-7-azabicyclo[2.2.2]octane-6-carboxy late hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




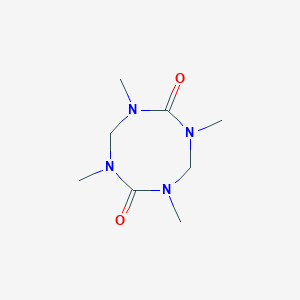
![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
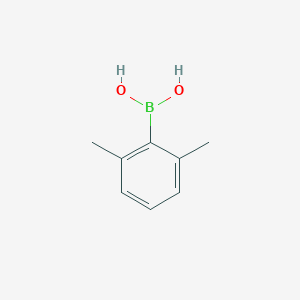
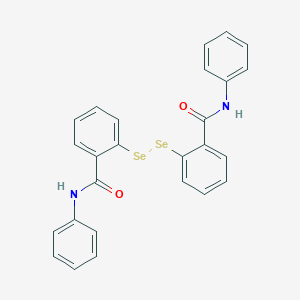
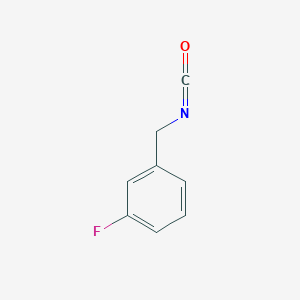
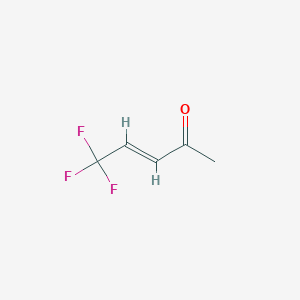
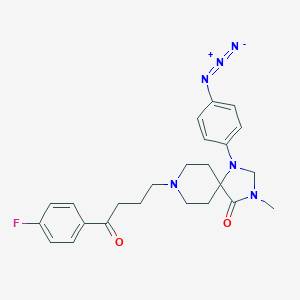

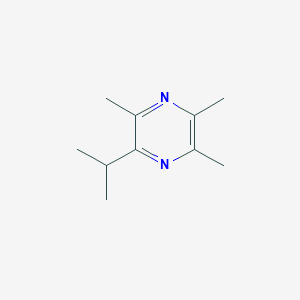
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
